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molecular formula C5H11N3S B8812016 1-Piperazinecarbothioamide(9CI) CAS No. 54147-47-6

1-Piperazinecarbothioamide(9CI)

Cat. No. B8812016
M. Wt: 145.23 g/mol
InChI Key: PVIJLUXKGBJNNI-UHFFFAOYSA-N
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Patent
US07220744B2

Procedure details

To a solution of 6.89 mmol 1-piperazinecarbothioamide in 10 ml ethanol was added 8.26 mmol 3-bromo-1,1,1-trifluoroacetone and the mixture was heated at 70° C. for 2 h. The mixture was then concentrated in vacuo and the residue resuspended in dichloromethane. Insoluble material was removed by filtration and the filtrate was concentrated in vacuo. Chromatography (SiO2, methanol/dichloromethane) afforded the title compound as a yellow crystalline solid (yield 41%). MS (m/e): 238.1 (M+H+, 100%).
Quantity
6.89 mmol
Type
reactant
Reaction Step One
Quantity
8.26 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
methanol dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
41%

Identifiers

REACTION_CXSMILES
[N:1]1([C:7](=[S:9])[NH2:8])[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Br[CH2:11][C:12](=O)[C:13]([F:16])([F:15])[F:14].CO.ClCCl>C(O)C>[F:14][C:13]([F:16])([F:15])[C:12]1[N:8]=[C:7]([N:1]2[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]2)[S:9][CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
6.89 mmol
Type
reactant
Smiles
N1(CCNCC1)C(N)=S
Name
Quantity
8.26 mmol
Type
reactant
Smiles
BrCC(C(F)(F)F)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
methanol dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Insoluble material was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC(C=1N=C(SC1)N1CCNCC1)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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